molecular formula C18H16N4O4S2 B5441440 2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B5441440
M. Wt: 416.5 g/mol
InChI Key: OWTCEWVGCFZZAH-ZSOIEALJSA-N
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Description

2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiazolidine ring, and a phenoxyacetic acid moiety

Properties

IUPAC Name

2-[2-[(Z)-[3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-10-7-11(2)20-17(19-10)21-22-16(25)14(28-18(22)27)8-12-5-3-4-6-13(12)26-9-15(23)24/h3-8H,9H2,1-2H3,(H,23,24)(H,19,20,21)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCEWVGCFZZAH-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN2C(=O)C(=CC3=CC=CC=C3OCC(=O)O)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NN2C(=O)/C(=C/C3=CC=CC=C3OCC(=O)O)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. The process begins with the preparation of the pyrimidine and thiazolidine intermediates, followed by their coupling with phenoxyacetic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, pH, and solvent choice, are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.

Scientific Research Applications

2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine: Shares the pyrimidine ring structure but lacks the thiazolidine and phenoxyacetic acid moieties.

    Thiazolidine-2-thione: Contains the thiazolidine ring but does not have the pyrimidine or phenoxyacetic acid components.

Uniqueness

2-(2-{[(5Z)-3-[(4,6-Dimethylpyrimidin-2-YL)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties

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